Picoperine belongs to the class of compounds known as alkaloids, specifically piperidine derivatives. Alkaloids are characterized by their basic nitrogen atoms and are often derived from plant sources. Picoperine's structural similarity to piperine suggests it may share some biological activities, including anti-inflammatory and antioxidant properties.
The synthesis of picoperine typically involves a two-step process:
Picoperine's molecular structure features a piperidine ring fused with a phenyl group and an alkyl chain. The key characteristics of its structure include:
Spectroscopic techniques such as Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy are commonly used for structural characterization .
Picoperine undergoes several important chemical reactions:
The mechanism of action for picoperine involves its interaction with various biological targets:
Studies have indicated that picoperine may enhance bioavailability and efficacy of other therapeutic agents through mechanisms such as inhibition of drug-metabolizing enzymes .
Picoperine exhibits several notable physical and chemical properties:
The compound's stability and solubility profile make it suitable for various applications in pharmaceutical formulations .
Picoperine has diverse applications across multiple scientific domains:
Research continues into its efficacy as a bioenhancer alongside other therapeutic agents .
Picoperine (CAS 21755-66-8) emerged as a structurally distinct antitussive agent in the late 1960s through innovative synthetic chemistry by Takeda Pharmaceuticals. Initial preparation methods were documented in French Patent FR 1511398 (1968) and US Patent 3471501 (1969), establishing the compound's chemical identity as N-[2-(1-Piperidyl)ethyl]-N-(2-pyridylmethyl)aniline hydrochloride [7]. The foundational research team led by Miyano published the first comprehensive medicinal chemistry characterization in the Journal of Medicinal Chemistry (1970), detailing the compound's synthesis via reductive amination of appropriate precursors and confirming its molecular formula as C₁₉H₂₅N₃ with a molecular weight of 295.42 g/mol [4] [7]. Subsequent pharmacological evaluations by Kasé and colleagues in Arzneimittel-Forschung (1969-1970) established its preclinical antitussive profile using citric acid-induced cough models in guinea pigs, demonstrating potency comparable to codeine but with a distinct peripheral mechanism [7]. These investigations positioned picoperine as a patented therapeutic entity marketed under the trade names TAT-3 and Coben (hydrochloride salt form, CAS 24699-40-9) and Coben P (tripalmitate ester form, CAS 24656-22-2) [4] [7].
Table 1: Key Milestones in Picoperine's Early Development Timeline
Year | Milestone | Documentation |
---|---|---|
1968 | Initial synthesis and patent protection | French Patent FR 1511398 |
1969 | US patent issuance | US Patent 3471501 |
1970 | First medicinal chemistry characterization | Miyano et al., J Med Chem |
1970 | Pharmacological profile establishment | Kasé et al., Arzneim-Forsch |
1971 | Comprehensive clinical review | Japanese Medical Gazette |
The compound's physicochemical properties were meticulously characterized during this period: the free base manifested as a pale yellow liquid boiling at 195-196°C under reduced pressure (4 Torr), while the hydrochloride salt formed water-soluble white crystals with a melting point of 183-185°C and notable solubility profiles (freely soluble in ethanol and chloroform; insoluble in hexane and ether) [1] [7]. These properties supported pharmaceutical development of oral formulations, primarily syrup preparations that leveraged the demulcent properties of the vehicle for enhanced antitussive effects [6] [9].
The initial research emphasis on picoperine's efficacy in cough suppression gradually expanded toward investigations of its precise mechanism of action. Unlike centrally-acting opioid antitussives (e.g., codeine) that suppress the medullary cough center, picoperine demonstrated peripheral activity through sensory nerve modulation in the respiratory tract [9]. Pharmacological studies revealed its ability to inhibit cough reflexes by desensitizing airway stretch receptors and transient receptor potential (TRP) channels involved in tussive signaling, particularly those activated by chemical irritants [7] [9]. This mechanistic distinction from narcotic antitussives represented a significant therapeutic advantage by avoiding central nervous system depression and addiction potential.
During the 1970s-1980s, research explored structure-activity relationships within the aminoalkylpyridine class, positioning picoperine as a structural pioneer. Its molecular architecture features three pharmacophores: (1) a phenylaniline moiety enabling membrane interaction, (2) a piperidinoethyl chain providing conformational flexibility, and (3) a picolyl (2-pyridylmethyl) group enabling hydrogen bonding with neuronal targets [4] [7]. This configuration differed significantly from both opioid scaffolds and other peripheral antitussives like levodropropizine, potentially explaining its unique inhibition profile against chemically-induced versus mechanical cough triggers.
Table 2: Evolution of Picoperine Research Focus by Decade
Time Period | Primary Research Focus | Key Advances |
---|---|---|
1968-1975 | Synthesis & preclinical profiling | Establishment of antitussive efficacy, acute toxicity profiles (LD₅₀ values: 240 mg/kg orally in mice) |
1975-1990 | Clinical applications | Comparative studies against codeine and dextromethorphan |
1990-2010 | Mechanistic investigations | Identification of peripheral neuromodulatory actions |
2010-Present | Molecular target identification | TRP channel modulation studies |
Despite promising beginnings, research activity declined significantly after the 1980s, with minimal contemporary investigations. No high-impact studies exploring repurposing opportunities (e.g., anticancer effects analogous to benproperine's autophagy arrest in pancreatic cancer models) exist for picoperine [3]. The current scientific understanding remains anchored in historical studies, with molecular docking simulations and target deconvolution approaches yet to be systematically applied to this compound. This knowledge gap stands in contrast to structurally related agents like benproperine phosphate, which has undergone extensive mechanistic repurposing studies demonstrating AMPK/mTOR-mediated autophagy initiation and RAB11A-mediated fusion inhibition in pancreatic cancer cells [3].
Picoperine contributed to two fundamental paradigm shifts in antitussive therapy: (1) validation of peripherally-acting mechanisms as viable therapeutic alternatives to narcotics, and (2) conceptualization of structure-specific cough suppression without respiratory depression. Its clinical positioning aligned with emerging step-up approaches for cancer-related cough management, where it served as an intermediate option between first-line demulcents (e.g., glycerin-based linctus) and opioid reserves [6] [9]. Modern cough management guidelines explicitly recommend this stratified approach:
"In adult patients with lung cancer experiencing cough that does not respond to demulcents, we suggest pharmacological management using an opiate-derivative... For opioid-resistant cough, we suggest peripherally-acting antitussives where available" [6]
As a piperidine derivative with minimal central penetration, picoperine exemplified the therapeutic potential of peripherally-restricted compounds that minimized neurological side effects while maintaining efficacy. This pharmacological class later expanded to include levodropropizine (inhibits sensory C-fiber activation), moguisteine (free radical scavenger), and levocloperastine (peripheral σ-receptor modulation) [6] [9]. Picoperine's receptor targeting strategy anticipated contemporary neuropharmacological approaches to chronic cough that focus on P2X3 purinoceptor antagonists (e.g., gefapixant) and voltage-gated sodium channel blockers.
Table 3: Picoperine's Position in Modern Cough Management Frameworks
Therapeutic Step | Agent Class | Example Agents | Picoperine's Role |
---|---|---|---|
Step 1 | Demulcents | Simple linctus, glycerin syrups | Not applicable |
Step 2 | Low-dose opioids | Codeine, pholcodine | Mechanistic alternative |
Step 3 | Peripherally-acting antitussives | Picoperine, levodropropizine | Primary representative |
Step 4 | Local anesthetics/Adjuvants | Nebulized lidocaine, gabapentin | Precedent for non-opioid strategy |
The compound's historical application in Japanese clinical practice demonstrated particular utility in terminal lung cancer cases where opioid side effects (constipation, sedation) compromised quality of life. Its inclusion in the Palliative Care Formulary (2002) as a specialized antitussive acknowledged this niche, though contemporary guidelines note diminished availability compared to newer agents [6] [9]. Picoperine's legacy persists in current antitussive classification systems that explicitly differentiate central suppression (mediated through κ-opioid receptors) from peripheral neuromodulation – a distinction that guides modern drug development programs seeking non-addictive cough therapeutics.
CAS No.: 64755-14-2
CAS No.: 3724-64-9
CAS No.:
CAS No.: 33227-10-0
CAS No.: 1242240-30-7